N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
CAS No.: 199522-66-2
Cat. No.: VC21262610
Molecular Formula: C7H10BrN3
Molecular Weight: 216.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199522-66-2 |
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Molecular Formula | C7H10BrN3 |
Molecular Weight | 216.08 g/mol |
IUPAC Name | N'-(5-bromopyridin-2-yl)ethane-1,2-diamine |
Standard InChI | InChI=1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) |
Standard InChI Key | CCZMVWFMHDTXQE-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1Br)NCCN |
Canonical SMILES | C1=CC(=NC=C1Br)NCCN |
Introduction
Chemical Identity and Structure
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine (CAS No. 199522-66-2) is a brominated pyridine derivative with a molecular formula of C7H10BrN3 . The compound contains a pyridine ring with a bromine atom at the 5-position and an ethane-1,2-diamine group attached at the 2-position. This structural arrangement creates a molecule with interesting chemical properties and potential for forming hydrogen bonds through its amine groups.
The structure consists of:
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A pyridine ring (six-membered aromatic heterocycle with nitrogen)
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A bromine substituent at the 5-position of the pyridine ring
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An ethane-1,2-diamine chain (NH-CH2-CH2-NH2) attached to the 2-position of the pyridine
Basic Identification Parameters
The following table summarizes the key identification parameters of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine:
Parameter | Value |
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Common Name | N'-(5-bromopyridin-2-yl)ethane-1,2-diamine |
CAS Number | 199522-66-2 |
Molecular Formula | C7H10BrN3 |
InChIKey | CCZMVWFMHDTXQE-UHFFFAOYSA-N |
Molecular Weight | 216.078 g/mol |
Exact Mass | 215.00581 |
DSSTox ID | DTXSID50443084 |
HS Code | 2933399090 |
Physical and Chemical Properties
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine possesses a range of physical and chemical properties that influence its behavior in different environments and reactions. Understanding these properties is essential for predicting its reactivity and developing appropriate handling protocols.
Physical Properties
The physical properties of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine are summarized in the following table:
Property | Value |
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Physical State | Solid (at room temperature) |
Density | 1.56 g/cm³ |
Boiling Point | 327.529°C |
Flash Point | 151.884°C |
Refractive Index | 1.639 |
Vapor Pressure | 0 mmHg at 25°C |
Chemical Properties
The chemical properties of this compound are significantly influenced by its structural features:
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The bromine atom at the 5-position of the pyridine ring introduces an electron-withdrawing effect, making the ring less electron-rich compared to unsubstituted pyridine.
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The ethane-1,2-diamine chain provides basic nitrogen centers capable of participating in hydrogen bonding and nucleophilic reactions.
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The compound has a polar surface area (PSA) of 50.94, indicating moderate potential for hydrogen bonding .
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With an XLogP3 value of 1.988, the compound exhibits moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties .
Synthetic Approaches and Manufacturing
While the search results don't provide direct information about the synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine specifically, insights can be drawn from related bromopyridine compounds.
Applications and Uses
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine has several important applications across different fields:
Pharmaceutical Intermediates
The compound serves as a useful intermediate in pharmaceutical synthesis, particularly in the development of:
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Potential active pharmaceutical ingredients (APIs)
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Drug candidates targeting specific receptors
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Compounds requiring brominated pyridine moieties
Building Blocks for Chemical Synthesis
As indicated by supplier information, this compound functions as a building block for the synthesis of complex molecules . The bromine at the 5-position serves as a reactive site for various cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira couplings), enabling further structural elaboration.
Biochemical Research
The compound's structural features make it potentially useful in biochemical research as:
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A probe for studying biological systems
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A component in the development of biochemical tools
Related Compounds and Comparative Analysis
Understanding N'-(5-bromopyridin-2-yl)ethane-1,2-diamine in the context of related compounds provides valuable insights into its potential reactivity and applications.
Related Bromopyridine Derivatives
Several related bromopyridine derivatives have been studied in the scientific literature. For example, 2-(5-bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole represents a complex heterocyclic system incorporating a 5-bromopyridine unit . This compound features interesting conformational properties with specific dihedral angles between its heterocyclic components.
Structure-Property Relationships
The presence of the bromine atom at the 5-position of the pyridine ring significantly influences the electronic properties of the molecule. Unlike compounds such as 1-amino-6-(5-bromobenzofuran-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile , N'-(5-bromopyridin-2-yl)ethane-1,2-diamine contains primary and secondary amine groups that enhance its hydrogen bonding capabilities and reactivity.
Research Context and Importance
Significance in Medicinal Chemistry
Brominated pyridine derivatives, including N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, have attracted attention in medicinal chemistry due to their potential biological activities. The bromine atom serves as an important structural element that can modulate:
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Receptor binding properties
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Pharmacokinetic profiles
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Structure-activity relationships
Synthetic Utility
The presence of both the bromine atom and the diamine chain in N'-(5-bromopyridin-2-yl)ethane-1,2-diamine provides multiple reactive sites for further functionalization. This makes the compound particularly valuable for divergent synthesis strategies in creating compound libraries for drug discovery.
Future Research Directions
Several promising research directions could further expand our understanding of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine:
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Exploration of novel synthetic methodologies to improve yield and purity.
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Investigation of potential biological activities through screening against relevant targets.
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Development of structure-activity relationships by synthesizing analogues with modifications to the ethylenediamine chain or the pyridine ring.
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Application in cross-coupling reactions to generate more complex molecular architectures.
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